

# Physicochemical properties of "Ethyl 2-(cyclopropylamino)acetate"

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## Compound of Interest

Compound Name: Ethyl 2-(cyclopropylamino)acetate

Cat. No.: B1289303

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An In-depth Technical Guide on the Physicochemical Properties of **Ethyl 2-(cyclopropylamino)acetate**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Ethyl 2-(cyclopropylamino)acetate** is an organic compound featuring a secondary amine, a cyclopropyl group, and an ethyl ester functionality. Its structure makes it a valuable building block and intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. This document provides a comprehensive overview of its known physicochemical properties, drawing from available database information and predictive models. Due to its status as a synthetic intermediate, extensive experimental data is not always publicly available; therefore, where noted, some properties are based on computational predictions.

## Chemical Identity and Structure

This section details the fundamental identifiers for **Ethyl 2-(cyclopropylamino)acetate**.

Identifier	Value	Source
Chemical Name	ethyl 2-(cyclopropylamino)acetate	ChemicalBook[1]
Synonyms	N-Cyclopropyl-glycine ethyl ester, ethyl N-cyclopropylglycinate	ChemicalBook[1]
CAS Number	71922-62-8	ChemicalBook[1]
Molecular Formula	C7H13NO2	PubChem[2]
Canonical SMILES	CCOC(=O)CNC1CC1	PubChem[2]
InChI	InChI=1S/C7H13NO2/c1-2-10-7(9)5-8-6-3-4-6/h6,8H,2-5H2,1H3	PubChem[2]
InChIKey	VOZPZBSGYPGXEE-UHFFFAOYSA-N	PubChem[2]

## Physicochemical Properties

The following table summarizes the key physicochemical properties of the compound.

Property	Value	Source
Molecular Weight	143.18 g/mol	N/A (Calculated)
Monoisotopic Mass	143.09464 Da	PubChem[2]
XlogP (Predicted)	0.6	PubChem[2]
Physical Form	Likely a liquid at room temperature	Inferred from related structures[3]
Boiling Point	Data not available	N/A
Melting Point	Data not available	N/A
Density	Data not available	N/A
Solubility	Data not available	N/A

## Predicted Spectral Data

While experimental spectra are not available in the provided search results, computational predictions for mass spectrometry can provide insight into its fragmentation and detection.

Adduct	m/z	Predicted CCS (Å²)	Source
[M+H] <sup>+</sup>	144.10192	130.5	PubChem[2]
[M+Na] <sup>+</sup>	166.08386	138.6	PubChem[2]
[M-H] <sup>-</sup>	142.08736	135.1	PubChem[2]

## Experimental Protocols

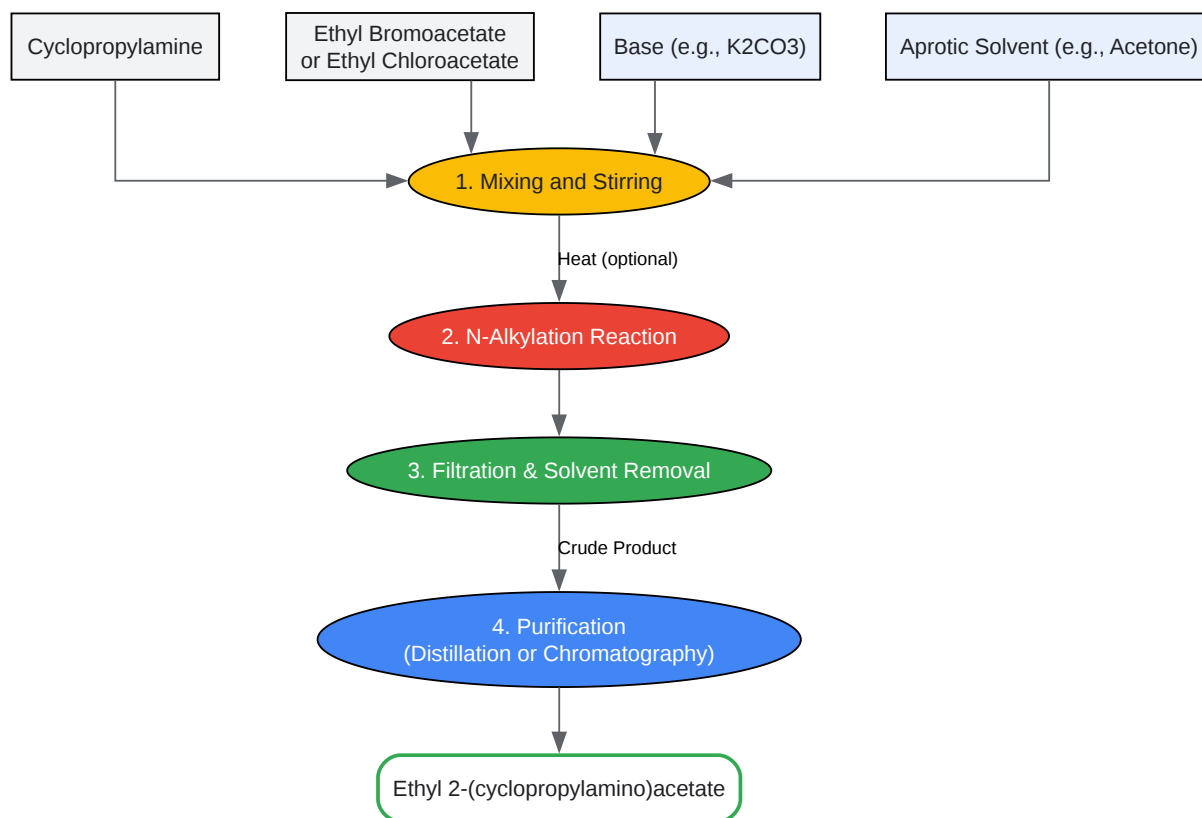
### General Synthesis

A common and logical route for the synthesis of **Ethyl 2-(cyclopropylamino)acetate** is the N-alkylation of cyclopropylamine with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate. This is a standard nucleophilic substitution reaction.

Methodology:

- **Reactant Preparation:** Cyclopropylamine is dissolved in a suitable aprotic solvent (e.g., acetone, acetonitrile, or THF).
- **Base Addition:** An appropriate base (e.g., potassium carbonate, sodium bicarbonate) is added to the solution to act as a proton scavenger for the HCl or HBr byproduct generated during the reaction.
- **Alkylation:** Ethyl bromoacetate or ethyl chloroacetate is added to the mixture, typically dropwise, at a controlled temperature (often starting at room temperature).
- **Reaction Monitoring:** The reaction is stirred for several hours and can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the starting materials.
- **Work-up and Purification:** Upon completion, the reaction mixture is filtered to remove the inorganic salts. The solvent is removed under reduced pressure. The resulting crude product can then be purified using techniques such as fractional distillation under vacuum or column chromatography to yield pure **Ethyl 2-(cyclopropylamino)acetate**.

This general approach is analogous to synthetic steps described for other amino acid esters, where an amine is alkylated with a haloacetate ester[4].



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Caption: General workflow for the synthesis of **Ethyl 2-(cyclopropylamino)acetate**.

## Safety and Handling

Specific safety data for **Ethyl 2-(cyclopropylamino)acetate** is not readily available. However, based on the safety profiles of structurally related compounds like ethyl acetate and other amino esters, the following precautions should be observed:

- **Handling:** Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or under a chemical fume

hood to avoid breathing vapors[5][6].

- Fire Safety: Assumed to be a flammable liquid. Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof equipment and take precautionary measures against static discharge[7].
- Incompatibility: Avoid contact with strong acids and strong bases, which could hydrolyze the ester group[5].
- First Aid: In case of skin or eye contact, rinse immediately and thoroughly with water. If irritation persists, seek medical attention. If inhaled, move to fresh air. If ingested, do NOT induce vomiting and seek immediate medical attention[5][7].

## Conclusion

**Ethyl 2-(cyclopropylamino)acetate** is a chemical intermediate with defined structural and basic physicochemical properties. While extensive experimental data is limited, its characteristics can be inferred from its structure and predictive models. The provided synthetic overview offers a logical pathway for its preparation, and the safety guidelines, derived from analogous compounds, ensure its safe handling in a laboratory or industrial setting. Further experimental studies would be beneficial to fully characterize its properties.

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